molecular formula C20H28O5 B117531 Cohumulone CAS No. 142628-20-4

Cohumulone

Cat. No. B117531
M. Wt: 348.4 g/mol
InChI Key: DRSITEVYZGOOQG-UHFFFAOYSA-N
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Description

Cohumulone is one of five alpha acid analogs in hop resin, the others being adhumulone, humulone, prehumulone, and posthumulone . These analogs serve as precursors to iso-alpha acids, the predominant contributors of bitterness in beer . Cohumulone levels vary between roughly 20% and 50% of total alpha acids, depending on the variety .


Synthesis Analysis

Cohumulone, along with its analogs, are α-acids found in the resin of hops (Humulus lupulus). They are precursors to iso-α-acids . The synthesis of acylphloroglucinol, mono-prenylated acylphloroglucinol, and di-prenylated acylphloroglucinol were performed according to an established aromatic prenylation method .


Molecular Structure Analysis

Cohumulone has a molecular formula of C20H28O5, with an average mass of 348.433 Da and a monoisotopic mass of 348.194000 Da . It is one of the α-acids found in the resin of hops, serving as a precursor to iso-α-acids .


Chemical Reactions Analysis

The isomerization mechanism of the α-acid, cohumulone, was elucidated using density functional theory in conjunction with the polarizable continuum model or 3D-RISM integral equation theory of liquids .


Physical And Chemical Properties Analysis

Cohumulone is a bitter-tasting compound found in hop resin . It has a molecular formula of C20H28O5, with an average mass of 348.433 Da and a monoisotopic mass of 348.194000 Da .

Scientific Research Applications

Brewing and Beer Bitterness

Cohumulone, a significant constituent in some hop varieties, contributes to the bittering of beer. Its structure, a lower homologue of humulone with an isobutyryl side-chain, influences the bitterness intensity in beer. Howard (1954) reviewed the chemistry and brewing behavior of cohumulone, emphasizing its role in beer flavor profile (Howard, 1954). Furthermore, Meilgaard (1960) discussed the impact of cohumulone on beer bitterness and the methods to assess its contribution, highlighting the complex relationship between hop components and beer flavor (Meilgaard, 1960).

Bacteriostatic Activities

Cohumulone exhibits bacteriostatic activities, particularly against gram-positive bacteria. Hough, Howard, and Slater (1957) measured the bacteriostatic effects of cohumulone and other hop resin materials, finding significant activity against certain Lactobacillus species (Hough et al., 1957).

Environmental Influences on Cohumulone Composition

Environmental conditions significantly impact the proportions of cohumulone in hops. Hautke and Petříček (1967) studied the influence of climatic conditions on the composition of α acids, including cohumulone, in hops, revealing that cohumulone content varies with climate (Hautke & Petříček, 1967).

Analytical Methods for Quantification

Analytical methods have been developed for the quantification of cohumulone in hops and hop products. Hoek, Hermans-Lokkerbol, and Verpoorte (2001) introduced an NMR-based method for quantifying α-acids including cohumulone, offering a reliable alternative to previous techniques (Hoek et al., 2001).

Chemical Transformations

Studies have also focused on the chemical transformations of cohumulone. Cook, Howard, and Slater (1955) investigated the oxidation of cohumulone, contributing to the understanding of its chemical properties and potential transformations during brewing processes (Cook et al., 1955).

Safety And Hazards

Cohumulone can cause skin irritation and serious eye irritation. If inhaled or swallowed, it can be harmful . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician .

Future Directions

Research is ongoing to uncover the constituents responsible for the sedative and hypnotic properties of hops, including cohumulone . There is also an ongoing search for selective AKR1B10 inhibitors that do not interact with endogenous AKR1A1 and AKR1B1-driven detoxification systems . The results of these studies could lead to the development of novel and selective AKR1B10-inhibitors based on hop-derived α-acids .

properties

IUPAC Name

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSITEVYZGOOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931549, DTXSID701318500
Record name 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cohumulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cohumulone

CAS RN

511-25-1, 142628-20-4
Record name Cohumulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cohumulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cohumulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COHUMULONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490
Citations
M Meilgaard - Journal of the Institute of Brewing, 1960 - Wiley Online Library
… of cohumulone must be considered, and two methods for doing this are described, "cohumulone factors" being used which can be calculated from known cohumulone content. …
Number of citations: 38 onlinelibrary.wiley.com
GB Nickerson, PA Williams… - Journal of the American …, 1986 - Taylor & Francis
… ; therefore, the cohumulone content is unaffected. Hop varieties used as kettle hops have higher cohumulone ratios than varieties used as aroma hops. The cohumulone ratio is helpful …
Number of citations: 33 www.tandfonline.com
FL Rigby, JL Bethune - Journal of the American Chemical Society, 1952 - ACS Publications
In the course of a study on the preparation of aromatic methacrylates1 the transesterification of methyl methacrylate with 2-naphthol in the pres-ence of sulfuric acid was investigated. …
Number of citations: 30 pubs.acs.org
JM Seliger, SS Cicek, LT Witt, HJ Martin, E Maser… - Molecules, 2018 - mdpi.com
Hop-derived compounds have been subjected to numerous biomedical studies investigating their impact on a wide range of pathologies. Isomerised bitter acids (isoadhumulone, …
Number of citations: 14 www.mdpi.com
GA Howard, CA Slater - Journal of the Institute of Brewing, 1957 - Wiley Online Library
… A study of the relative utilization of humulone and cohumulone … are stated to be the same,13 cohumulone has a greater … The precise reason for this enhanced utilization of cohumulone …
Number of citations: 14 onlinelibrary.wiley.com
FL Rigby, JL Bethune - Proceedings. Annual meeting-American …, 1953 - Taylor & Francis
… cohumulone is somewhat more soluble than the lead salt of humulone and the a-phenylenediamine complex with cohumulone … utilized in order to obtain cohumulone free of humulone …
Number of citations: 15 www.tandfonline.com
GA Howard, AR Tatchell - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Similarly alkaline hydrolysis of cohumulone gives … Cohumulone and humulone therefore differ structurally only … A PRELIMINARY account of the properties of cohumulone which occurs …
Number of citations: 2 pubs.rsc.org
P Hautke, D Petříček - Journal of the Institute of Brewing, 1967 - Wiley Online Library
… In Early Bird Golding there is the same proportion of cohumulone as in the previous … cohumulone is synthesized later in the time of formation of hop cones, so the ratio of cohumulone to …
Number of citations: 6 onlinelibrary.wiley.com
M Verzele, NV Velde - Journal of the Institute of Brewing, 1987 - Wiley Online Library
Separation of five‐ and six‐membered ring hop acids can be obtained selectively by High Performance Liquid Chromatography (HPLC) on anthracene‐bonded silica gel. Photo‐diode …
Number of citations: 2 onlinelibrary.wiley.com
G Bohr, K Klimo, J Zapp, H Becker… - Natural Product …, 2008 - journals.sagepub.com
… Cohumulone was inactive at a concentration of 1 µM (reviewed in [4c]). … The chemopreventive potential of these compounds was compared with that of the α-acids cohumulone, n-…
Number of citations: 15 journals.sagepub.com

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